

Spectroscopic Profile of (4-Bromophenyl)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromophenyl)acetaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Bromophenyl)acetaldehyde** (CAS No. 27200-79-9), a key intermediate in various synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **(4-Bromophenyl)acetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR data for **(4-Bromophenyl)acetaldehyde** is not readily available in the public domain, predicted data provides valuable insight into its structural features. Commercial suppliers of **(4-Bromophenyl)acetaldehyde** may offer access to experimental spectra upon request.^{[1][2]}

Table 1: Predicted ^1H NMR Spectral Data for **(4-Bromophenyl)acetaldehyde**

Chemical Shift (ppm)	Multiplicity	Assignment
~9.7	Triplet (t)	-CHO
~7.5	Doublet (d)	Ar-H
~7.2	Doublet (d)	Ar-H
~3.7	Doublet (d)	-CH ₂ -

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for **(4-Bromophenyl)acetaldehyde**

Chemical Shift (ppm)	Assignment
~200	-CHO
~137	Ar-C (quaternary)
~132	Ar-CH
~130	Ar-CH
~122	Ar-C-Br
~45	-CH ₂ -

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum of **(4-Bromophenyl)acetaldehyde** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **(4-Bromophenyl)acetaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-2700	Medium	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (aldehyde)
~1590	Medium	C=C stretch (aromatic)
~1070	Strong	C-Br stretch
~820	Strong	C-H bend (para-substituted aromatic)

Note: The exact positions of the peaks may vary depending on the sample preparation and the spectrometer.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of **(4-Bromophenyl)acetaldehyde**. The molecular formula is C₈H₇BrO, with a molecular weight of approximately 199.04 g/mol .[3]

Table 4: Key Mass Spectrometry Data for **(4-Bromophenyl)acetaldehyde**

m/z	Interpretation
198/200	Molecular ion peak ([M] ⁺ and [M+2] ⁺ due to bromine isotopes)
170/172	Loss of CO
119	Loss of Br
91	Tropylium ion ([C ₇ H ₇] ⁺)

Note: The relative intensities of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) are approximately 1:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(4-Bromophenyl)acetaldehyde** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The use of a high-purity solvent is crucial to avoid interfering signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

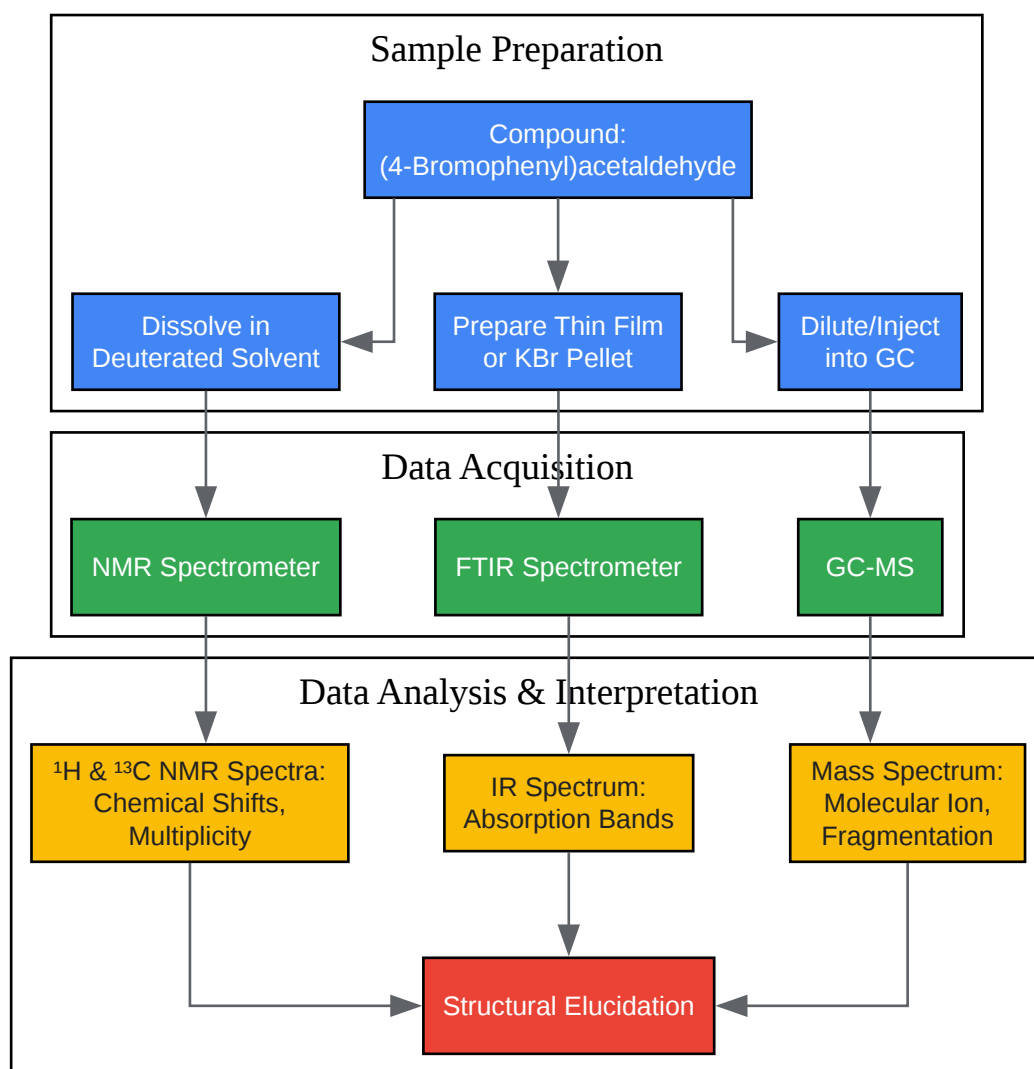
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like **(4-Bromophenyl)acetaldehyde**, gas chromatography-mass spectrometry (GC-MS) is a common technique.^[4]
- Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112395#spectroscopic-data-of-4-bromophenyl-acetaldehyde-nmr-ir-ms]

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